molecular formula C6H12O6 B3268384 D-[1,3-13C2]Glucose CAS No. 478529-30-5

D-[1,3-13C2]Glucose

Cat. No.: B3268384
CAS No.: 478529-30-5
M. Wt: 182.14 g/mol
InChI Key: WQZGKKKJIJFFOK-MMJPJHJISA-N
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Description

Principles of Carbon-13 Isotopic Labeling and Positional Enrichment in Glucose Tracers

Carbon, a fundamental element of all organic molecules, exists naturally as ¹²C (approximately 98.9%) and ¹³C (approximately 1.1%) wellcomeopenresearch.org. Isotopic labeling involves the chemical synthesis of molecules where one or more atoms are replaced by their heavier, stable isotope counterparts, in this case, ¹³C sigmaaldrich.commdpi.com. This substitution increases the mass of the labeled atom, allowing for its detection and differentiation from naturally occurring isotopes using mass spectrometry, which measures mass-to-charge ratios wellcomeopenresearch.org.

Positional enrichment refers to the specific placement of the isotopic label at defined carbon positions within the glucose molecule. Glucose, a six-carbon sugar, has carbons numbered 1 through 6. A ¹³C-labeled glucose molecule, such as D-[1,3-13C2]Glucose, signifies that the carbon atoms at positions 1 and 3 of the glucose ring are specifically enriched with ¹³C, while the other carbon atoms retain their natural isotopic abundance otsuka.co.jpacs.org. This precise positional labeling is crucial because different metabolic pathways process the carbon skeleton of glucose in distinct ways. The specific placement of the ¹³C atoms dictates the pattern of ¹³C incorporation into downstream metabolites, enabling researchers to distinguish between various metabolic routes and quantify flux rates with high specificity otsuka.co.jpnorthwestern.eduacs.orgmdpi.com. For example, the fate of the C1 and C3 carbons of glucose through glycolysis and into the citric acid cycle will result in unique ¹³C labeling patterns in intermediates like pyruvate (B1213749), acetyl-CoA, and citrate (B86180), depending on the initial label position.

Unique Attributes of this compound for Distinct Metabolic Pathway Tracing

The specific ¹³C labeling pattern of this compound offers distinct advantages for tracing particular metabolic pathways. While uniformly labeled glucose ([U-¹³C]glucose) or other positional isomers like [1,2-¹³C2]glucose or [2,3-¹³C2]glucose are widely used, the ¹³C atoms at positions 1 and 3 in this compound provide a unique isotopic signature.

The utility of positional labeling is best understood by considering key metabolic pathways:

Glycolysis: During glycolysis, glucose is converted to pyruvate. The ¹³C atoms at positions 1 and 3 of glucose will end up in specific positions within the pyruvate molecule. For instance, C1 of glucose typically becomes C3 of pyruvate, and C3 of glucose becomes C1 of pyruvate. The ¹³C atoms at positions 1 and 3 of D-[1,3-¹³C2]Glucose would thus lead to a specific labeling pattern in pyruvate.

Pentose (B10789219) Phosphate (B84403) Pathway (PPP): The PPP branches off from glycolysis. The oxidative phase of the PPP involves the decarboxylation of glucose-6-phosphate, leading to the loss of the C1 carbon as CO₂. The non-oxidative phase rearranges pentose phosphates. The specific fate of the ¹³C atoms from D-[1,3-¹³C2]Glucose through these reactions would yield distinct labeling patterns in downstream products like ribose-5-phosphate (B1218738) and intermediates of glycolysis, allowing for the quantification of flux through the PPP relative to glycolysis. For example, studies with D-[1,3-¹³C2]Ribose have shown that its non-adjacent labeling pattern provides unique NMR spectroscopic properties and insights into metabolic reactions affecting these specific positions vulcanchem.com. Similarly, the 1,3-labeling in glucose would offer specific advantages in tracking carbons that are differentially handled by the PPP compared to other labeling patterns.

Citric Acid Cycle (TCA Cycle): Pyruvate is converted to acetyl-CoA, which enters the TCA cycle. The positional enrichment of ¹³C in acetyl-CoA, derived from D-[1,3-¹³C2]Glucose, will directly influence the labeling patterns of TCA cycle intermediates like citrate, α-ketoglutarate, and succinate. The specific positions of the ¹³C atoms (C1 and C3 of glucose) will determine which carbons in acetyl-CoA are labeled, thereby tracing the flow of carbons through the cycle. For instance, the fate of the C1 and C3 carbons of glucose through pyruvate and acetyl-CoA dictates their positions in citrate, allowing for the elucidation of TCA cycle fluxes and anaplerotic reactions.

Historical Context and Evolution of ¹³C-Glucose Tracing Methodologies

The use of isotopes as tracers in biological research dates back to the early 20th century with the discovery of isotopes and the development of mass spectrometry nih.gov. Initially, radioactive isotopes like ¹⁴C were predominantly used. However, the development of stable isotope analysis, particularly ¹³C, gained momentum with advancements in mass spectrometry and NMR spectroscopy, offering a safer and often more versatile alternative nih.govnih.govuc.pt.

The ability to synthesize specifically labeled ¹³C-glucose molecules, including positional isomers, has been a significant evolutionary step. Early ¹³C-glucose tracing studies often relied on uniformly labeled glucose ([U-¹³C]glucose) to map general metabolic flow mdpi.comvanderbilt.edu. However, the need for greater precision in quantifying specific pathway contributions led to the development and use of positionally labeled glucose tracers nih.govnorthwestern.eduacs.orgmdpi.com. Techniques such as ¹³C-based metabolic flux analysis (MFA) have matured significantly, incorporating sophisticated mathematical modeling and computational tools to interpret complex labeling patterns vanderbilt.educhemie-brunschwig.chd-nb.info. The availability of a wider array of specifically labeled glucose molecules, such as D-[1,3-¹³C2]Glucose, represents the ongoing refinement of these methodologies, allowing for more targeted investigations into the intricacies of cellular metabolism.

Compound List:

this compound

Glucose

D-[1,3-13C2]Ribose

[U-13C]glucose

[1,2-13C2]glucose

[2,3-13C2]glucose

[1-13C]glucose

[6-13C]glucose

[3,4-13C2]glucose

[1,6-13C2]glucose

[2-13C]glucose

[3-13C]glucose

[4,5-13C2]ribose

[1-13C]ribose

[3-13C]ribose

[5-13C]ribose

[1,2-13C2]ribose

[1,3-13C2]BHB (Beta-hydroxybutyrate)

[13C6]-D-glucose

[2-13C]lactate

[U-13C5]glutamine

Pyruvate

Acetyl-CoA

Citrate

Lactate (B86563)

Alanine (B10760859)

Glutamate (B1630785)

α-ketoglutarate

Succinate

Glucose-6-phosphate

Ribose-5-phosphate

Fructose-6-phosphate

Glyceraldehyde-3-phosphate

Phosphoenolpyruvate (B93156) (PEP)

Oxaloacetate (OAA)

Malate (B86768)

Fumarate

Succinate

Triose phosphate

Glycogen

Glycerol

PEP carboxylase (PC)

Pyruvate dehydrogenase (PDH)

Malic enzyme (ME)

Pyruvate kinase (PK)

Transketolase (TK)

Transaldolase (TA)

Phosphofructokinase (PFK)

Aldolase

Fructose-1,6-bisphosphate (FBP)

3-phosphoglycerate (B1209933) (3PG)

PEP carboxylase (PC)

Pyruvate dehydrogenase (PDH)

Malic enzyme (ME)

Fructose-1,6-bisphosphatase

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S,5S,6R)-6-(hydroxymethyl)(2,4-13C2)oxane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i4+1,6+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-MMJPJHJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([13C@@H]([C@H]([13CH](O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological Frameworks for D 1,3 13c2 Glucose Application

Experimental Design Considerations for D-[1,3-13C2]Glucose Studies

The successful application of this compound in metabolic studies hinges on a meticulously planned experimental design. This involves careful consideration of the biological system under investigation, whether it be an in vitro cell culture model or an in vivo animal model, as well as the specific analytical methods to be employed. The design must ensure that the introduction of the labeled substrate does not perturb the metabolic state of the system and that the subsequent measurements accurately reflect the metabolic fluxes of interest.

Cell culture models are indispensable tools for dissecting cellular metabolism in a controlled environment. The use of this compound in these systems allows for detailed analysis of metabolic pathways under various conditions, such as in response to genetic modifications or drug treatments.

The choice of cell line is a critical first step and depends on the research question. For instance, cancer cell lines are often used to study the metabolic reprogramming that occurs in tumors. nih.gov Commonly used mammalian cell lines for metabolic flux analysis include Chinese hamster ovary (CHO), human embryonic kidney (HEK), mouse myeloma (NS0), and baby hamster kidney (BHK) cells. nsf.gov The selection should be based on the specific metabolic pathways of interest and the relevance of the cell line to the biological context being studied.

Standard culturing protocols must be adapted for stable isotope labeling experiments. This typically involves growing cells in a defined medium where the standard glucose is replaced with this compound. It is crucial to ensure that the cells are in a state of metabolic and isotopic steady-state before analysis, which means the labeling of intracellular metabolites has reached a constant level. nih.gov This often requires culturing the cells in the labeled medium for a sufficient period, which can range from hours to days depending on the cell line and the specific metabolites being analyzed.

Table 1: Commonly Used Cell Lines in ¹³C Metabolic Flux Analysis

Cell Line Common Research Applications Key Metabolic Features
HeLa Cancer metabolism, glycolysis studies High glycolytic rate (Warburg effect)
A549 Lung cancer metabolism, glutamine metabolism High dependence on glutamine
MCF-7 Breast cancer metabolism, estrogen receptor signaling Responsive to hormonal stimuli
CHO Biopharmaceutical production, protein glycosylation High capacity for protein synthesis and secretion
HEK293 Signal transduction, recombinant protein expression Easily transfectable, robust growth

The concentration of this compound and the duration of incubation are key parameters that need to be optimized for each experiment. The glucose concentration should be sufficient to support normal cell growth and metabolism without causing substrate saturation or toxicity. In some studies, a range of glucose concentrations (e.g., 0.2-6% w/v) has been investigated to find the optimal balance between labeling efficiency and cost. researchgate.net

The incubation time must be long enough to achieve isotopic steady-state for the metabolites of interest. nih.gov For rapidly turning over metabolites in central carbon metabolism, this can be achieved within minutes to hours. springernature.com However, for larger macromolecular pools like proteins and lipids, longer incubation times are necessary. Time-course experiments are often performed to determine the optimal labeling duration. bio-protocol.org For adherent mammalian cells, incubation times can range from 0 to 60 minutes or longer. bio-protocol.org

To accurately capture the metabolic state of the cells at a specific time point, it is essential to rapidly halt all enzymatic activity, a process known as quenching. nih.gov This is typically achieved by rapidly exposing the cells to a cold solution, such as ice-cold methanol (B129727) or a methanol-water mixture. bio-protocol.orgosti.gov For adherent cells, the culture medium is quickly aspirated, and a chilled quenching solution is added. bio-protocol.org For suspension cultures, rapid filtration followed by quenching in cold methanol has been shown to be highly effective. nih.gov

Following quenching, metabolites are extracted from the cells. A common method involves using a solvent mixture, such as methanol, water, and chloroform, to separate polar metabolites, lipids, and proteins. The choice of extraction solvent and protocol can significantly impact the recovery of different classes of metabolites. researchgate.net It is crucial to use protocols that have been validated for the specific cell type and metabolites of interest to ensure efficient and unbiased extraction.

Table 2: Comparison of Quenching Methods for In Vitro ¹³C-Labeling Studies

Quenching Method Temperature Advantages Disadvantages
Cold Methanol (60-100%) -20°C to -80°C Effective at halting enzymatic activity, compatible with subsequent extraction. nih.gov Can cause cell leakage if not optimized. nih.gov
Liquid Nitrogen -196°C Extremely rapid freezing. Can cause cell lysis and metabolite degradation upon thawing.
Cold Saline ~0°C Isotonic, minimizes osmotic stress. Less effective at rapidly quenching metabolism compared to methanol. nih.gov

In vivo animal models provide a more complex and physiologically relevant system for studying metabolism. The use of this compound in these models allows for the investigation of metabolic fluxes in different organs and tissues and how they are integrated at the whole-body level.

Rodents, particularly mice and rats, are the most commonly used animal models for in vivo metabolic studies due to their well-characterized genetics, relatively short lifespan, and ease of handling. biorxiv.orgphysiology.org The choice of a specific rodent model depends on the research question. For example, mouse models of cancer are used to study tumor metabolism in a whole-body context, while models of diabetes are used to investigate defects in glucose homeostasis. physiology.org

The use of stable isotopes like ¹³C is particularly advantageous in animal studies as it avoids the safety concerns associated with radioactive isotopes. nih.govyoutube.com Studies have utilized ¹³C-labeled glucose in mice to investigate neuroenergetics in different brain regions, such as the hippocampus and hypothalamus. nih.govox.ac.uk The experimental design for in vivo studies must consider factors such as the route of administration of the labeled substrate (e.g., intravenous infusion, intraperitoneal injection, or oral gavage), the duration of the labeling period, and the methods for tissue collection and analysis. biorxiv.orgphysiology.org Fasting the animals for a period before administering the tracer is a common practice to achieve a neutral metabolic background, though the optimal fasting duration can be organ-specific. biorxiv.org

In Vivo Animal Models for Systemic and Organ-Specific Metabolic Research with this compound

D-[1,3-¹³C₂]Glucose Administration Methods (e.g., Infusion, Bolus)

The choice of administration method for D-[1,3-¹³C₂]Glucose is critical as it influences the labeling dynamics and the interpretation of metabolic data. The two primary methods are continuous infusion and bolus injection.

Continuous Infusion: This method involves administering the labeled glucose at a constant rate over an extended period. The goal is to achieve a stable concentration of the tracer in the plasma, which in turn leads to a steady-state isotopic enrichment in various metabolites. nih.gov This approach is particularly advantageous for studies aiming to quantify metabolic fluxes under stable physiological conditions. researchgate.net For instance, in clinical studies using ¹³C-labeled glucose, infusion protocols are designed to maintain stable plasma isotopic enrichment, facilitating data analysis of cerebral metabolism via magnetic resonance spectroscopy (MRS). nih.gov

Bolus Administration: This method involves a single, rapid injection of the labeled glucose. biorxiv.org This approach results in a dynamic labeling pattern, where the isotopic enrichment of metabolites changes over time as the pulse of the tracer moves through the metabolic network. Bolus injections are often faster and less expensive than infusion methods and are suitable for studying the rapid dynamics of metabolic pathways. biorxiv.org Research has been conducted to optimize bolus-based methods to achieve maximum labeling in various tissues for studying the TCA cycle. biorxiv.org

Administration MethodDescriptionAdvantagesCommon Application
Continuous Infusion Steady, prolonged administration of the tracer. nih.govAchieves isotopic steady-state, allows for precise flux calculations. researchgate.netMetabolic flux analysis (MFA) at metabolic steady state. nih.gov
Bolus Injection A single, rapid dose of the tracer. biorxiv.orgFaster, less expensive, good for studying metabolic dynamics. biorxiv.orgTracking rapid changes in metabolic pathways, dynamic labeling studies.
Tissue Collection and Preparation for Isotopic Analysis

To accurately capture the metabolic state of a tissue at a specific moment, it is imperative to halt all enzymatic activity immediately upon collection. This prevents any post-sampling alterations in metabolite concentrations and isotopic labeling patterns.

The standard procedure involves rapid freezing of the tissue. researchgate.net Methods like freeze-clamping with tongs pre-chilled in liquid nitrogen are commonly used. nih.gov For in vivo studies, tissues are promptly collected after the animal is euthanized and immediately frozen in liquid nitrogen. researchgate.net

Once frozen, the tissue must be processed to extract the metabolites for analysis. This typically involves:

Homogenization: The frozen tissue is ground into a fine powder, often under liquid nitrogen to maintain the frozen state. researchgate.net

Extraction: Metabolites are extracted using cold solvents, such as a methanol/water mixture or methanol/HCl/HClO₄ solutions. nih.govnih.gov This step serves to precipitate proteins and other macromolecules while solubilizing the small-molecule metabolites.

Separation and Drying: The extract is then centrifuged to remove the precipitated cellular debris. The resulting supernatant, containing the metabolites, is collected and often dried under a vacuum to concentrate the sample before analysis. researchgate.net

This meticulous preparation ensures that the measured isotopic enrichment accurately reflects the in vivo metabolic activity at the time of sampling. nih.gov

Considerations for Achieving Isotopic Steady-State versus Dynamic Labeling

The experimental goal dictates whether a steady-state or dynamic labeling approach is more appropriate. The fundamental difference lies in the timing of sample collection relative to the introduction of the tracer. nih.gov

Isotopic Steady-State: This condition is reached when the rate of entry of the ¹³C label into a metabolite pool is balanced by its rate of exit, resulting in a constant isotopic enrichment over time. nih.gov It is important to distinguish this from metabolic steady-state, where the concentrations of metabolites are constant. nih.gov Achieving isotopic steady state can take different amounts of time for different pathways; for example, glycolytic intermediates may reach a steady state within minutes, whereas TCA cycle intermediates can take several hours. nih.gov

Dynamic Labeling: This approach captures the system before it reaches isotopic steady state. vanderbilt.edu By taking samples at multiple time points after the tracer administration, researchers can observe the rate at which the ¹³C label is incorporated into different metabolites. researchgate.net This non-stationary data provides rich information about the kinetics and fluxes of metabolic pathways. vanderbilt.edu

Labeling ApproachDefinitionTimescaleInformation Gained
Steady-State Isotopic enrichment in metabolites is stable over time. nih.govRequires longer tracer administration (e.g., hours). nih.govnih.govRelative pathway activities and contributions. nih.gov
Dynamic (Time-Course) Isotopic enrichment is measured at multiple time points as it changes. researchgate.netInvolves rapid, sequential sampling (e.g., minutes to hours). researchgate.netMetabolic rates, flux dynamics, and pathway kinetics. vanderbilt.edu
Time-Course Metabolic Labeling with D-[1,3-¹³C₂]Glucose

Time-course, or dynamic, labeling experiments provide a snapshot of metabolic fluxes as they happen. researchgate.net Following the administration of D-[1,3-¹³C₂]Glucose, samples are collected at various intervals. The analysis of these time-resolved samples reveals how quickly the ¹³C label appears in downstream metabolites. For example, early time points might show enrichment in glycolytic intermediates like lactate (B86563), while later time points would show enrichment in TCA cycle intermediates such as glutamate (B1630785) and aspartate. researchgate.net This kinetic data is crucial for building and validating dynamic models of metabolic networks. arxiv.org

Steady-State Labeling Approaches

In a steady-state labeling experiment, D-[1,3-¹³C₂]Glucose is provided for a sufficient duration to allow the isotopic enrichment of key metabolites to stabilize. nih.gov For instance, in cell culture experiments, cells might be grown in media containing the labeled glucose for several hours to ensure that the central carbon metabolism has reached isotopic equilibrium. nih.gov The resulting stable labeling patterns in metabolites like amino acids and TCA cycle intermediates are then measured. This information is used in Metabolic Flux Analysis (MFA) to calculate the relative rates of different metabolic pathways. nih.govnih.gov

Analytical Techniques for Detecting D-[1,3-¹³C₂]Glucose Metabolites

Once metabolites are extracted, sophisticated analytical techniques are required to detect and quantify the incorporation of the ¹³C label.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful, non-invasive technique for analyzing the metabolites of D-[1,3-¹³C₂]Glucose. nih.gov It can distinguish and quantify different isotopomers—molecules that differ only in their isotopic composition. A key advantage of NMR is its ability to detect the position of the ¹³C label within a molecule and to provide information on the connectivity of labeled carbons through the analysis of ¹³C-¹³C spin-spin coupling patterns. nih.gov

When D-[1,3-¹³C₂]Glucose is metabolized, the ¹³C labels are transferred to various downstream products. For example, analysis of ¹³C NMR spectra of brain extracts after administration of labeled glucose can identify ¹³C enrichment in glutamate, glutamine, aspartate, and lactate. nih.gov The complex multiplet signals (e.g., doublets, quartets) in the NMR spectrum arise from the spin-spin coupling between adjacent ¹³C nuclei. researchgate.net The analysis of these multiplets provides detailed information about which metabolic pathways were active. For instance, the specific labeling patterns in glutamate can be used to quantify TCA cycle activity and related pathways. nih.govresearchgate.net

MetaboliteTypical Labeled Carbons Detected by NMRMetabolic Pathway
Glutamate C2, C3, C4TCA Cycle
Glutamine C2, C3, C4TCA Cycle, Glutamine Synthesis
Lactate C3Glycolysis
Aspartate C2, C3TCA Cycle
Glycogen C1, C6Glycogenesis
¹³C NMR Spectroscopy for Direct Detection of Carbon Isotopomers

Direct ¹³C NMR spectroscopy is a fundamental method for observing ¹³C-labeled compounds. nih.gov This technique directly detects the ¹³C nuclei, providing high spectral resolution that allows for the differentiation of carbon atoms in distinct chemical environments. When D-[1,3-¹³C₂]Glucose is metabolized, the ¹³C labels are incorporated into various downstream metabolites. Direct ¹³C NMR can identify these specific labeled positions, known as isotopomers. nih.govelsevierpure.com

The analysis of ¹³C isotopomers is crucial for elucidating metabolic pathways. pnas.org The chemical shift of a ¹³C nucleus provides information about its electronic environment, while the presence of adjacent ¹³C nuclei leads to spin-spin coupling, which splits the NMR signal into characteristic multiplets (e.g., doublets, triplets). cambridge.org This splitting pattern provides direct evidence of the connectivity between labeled carbon atoms, which is essential for tracing carbon transitions through metabolic networks. cambridge.org Although powerful for its high resolution, a primary consideration for direct ¹³C NMR is its relatively low sensitivity due to the low natural abundance of ¹³C (about 1.1%) and its smaller gyromagnetic ratio compared to protons. nih.govyoutube.com However, when using enriched substrates like D-[1,3-¹³C₂]Glucose, the signal intensity is significantly enhanced, making direct detection feasible and highly informative.

¹H-[¹³C]-NMR Spectroscopy for Enhanced Sensitivity

To overcome the inherent low sensitivity of direct ¹³C detection, indirect methods such as ¹H-[¹³C]-NMR spectroscopy are employed. nih.gov This approach, also known as heteronuclear NMR, detects the protons (¹H) that are directly attached to ¹³C nuclei. nih.gov The primary advantage is the significantly higher sensitivity of ¹H detection, which stems from the larger gyromagnetic ratio and nearly 100% natural abundance of protons. nih.govnih.gov

In a ¹H-[¹³C]-NMR experiment, specialized pulse sequences are used to transfer magnetization from the ¹³C nucleus to its attached proton, and the proton signal is then detected. This method allows for the observation of ¹³C-labeled molecules at much lower concentrations than is possible with direct ¹³C NMR. Furthermore, ¹H-[¹³C]-NMR spectroscopy makes it possible to measure the ¹³C fractional enrichment of a specific metabolite pool directly, as it can distinguish between protons attached to ¹³C and those attached to the unlabeled ¹²C. nih.gov This enhanced sensitivity has made ¹H-[¹³C]-NMR the preferred method for in vivo studies and for analyses where sample quantity is limited. nih.gov

2D-¹H,¹³C-Heteronuclear Single Quantum Coherence (HSQC) NMR for Complex Metabolite Mixtures

Biological samples, such as cell extracts or biofluids, contain a multitude of metabolites, leading to highly complex NMR spectra with significant signal overlap. nih.gov Two-dimensional (2D) NMR techniques, particularly the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment, are invaluable for resolving these complex mixtures. nih.govresearchgate.net

The HSQC experiment generates a 2D spectrum with one axis representing the ¹H chemical shift and the other representing the ¹³C chemical shift. researchgate.net A peak appears in the spectrum at the coordinates corresponding to the chemical shifts of a proton and the carbon atom to which it is directly bonded. This spreads the signals over two dimensions, greatly improving resolution and facilitating the identification of individual compounds in a mixture. researchgate.net By analyzing the HSQC spectra of samples incubated with D-[1,3-¹³C₂]Glucose, researchers can identify and quantify the ¹³C-labeled metabolites, such as amino acids and organic acids, providing a detailed snapshot of the metabolic activity. researchgate.netresearchgate.net

Analysis of Spin-Spin Coupling Patterns for Positional Isomer Identification

The analysis of spin-spin coupling, or J-coupling, is a key feature of NMR spectroscopy that provides information about the covalent bonding structure of a molecule. researchgate.net In the context of ¹³C metabolic studies, the coupling between adjacent ¹³C nuclei (¹³C-¹³C J-coupling) is particularly informative. pnas.org This interaction causes the NMR signals to split into multiplets, and the magnitude of the splitting (the coupling constant, measured in Hertz) depends on the number and type of bonds separating the coupled nuclei. nih.gov

By analyzing the multiplet structures in the ¹³C NMR spectra of metabolites derived from D-[1,3-¹³C₂]Glucose, it is possible to determine the exact positions of the ¹³C labels within the molecule. cambridge.org This allows for the unambiguous identification of different positional isotopomers. For example, the metabolism of D-[1,3-¹³C₂]Glucose through different pathways, such as glycolysis versus the pentose (B10789219) phosphate (B84403) pathway, will result in metabolites with distinct ¹³C labeling patterns. The detailed analysis of one-bond (¹J_CC), two-bond (²J_CC), and three-bond (³J_CC) coupling constants provides precise information on which carbon-carbon bonds were formed or broken, enabling a rigorous and detailed reconstruction of metabolic fluxes. nih.govrsc.org

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In metabolic studies with D-[1,3-¹³C₂]Glucose, MS is used to determine the mass isotopomer distribution in metabolites. The incorporation of ¹³C atoms from the labeled glucose increases the mass of the metabolites, and MS can precisely measure these mass shifts, providing quantitative data on the extent of labeling in different metabolic pools.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Derivatization and Isotopic Abundance

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for metabolic flux analysis. springernature.com It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov Many central carbon metabolites, such as sugars, amino acids, and organic acids, are non-volatile and thermally unstable, making them unsuitable for direct GC analysis. rwth-aachen.deyoutube.com Therefore, a chemical derivatization step is required to convert them into volatile and heat-stable compounds before injection into the GC system. rwth-aachen.denih.gov

Common derivatization procedures include methoximation followed by silylation. youtube.com Methoximation protects carbonyl groups (aldehydes and ketones), preventing the formation of multiple isomers, while silylation replaces active hydrogens on hydroxyl, carboxyl, and amine groups with a silyl (B83357) group (e.g., trimethylsilyl), increasing volatility. youtube.com After separation by GC, the derivatized metabolites are ionized (typically by electron ionization), causing them to fragment in a reproducible manner. The mass spectrometer then analyzes the m/z of the parent ion and its fragments. By measuring the relative abundances of ions with different masses (mass isotopomers), researchers can determine the degree of ¹³C incorporation into each metabolite, providing critical data for quantifying metabolic fluxes. shimadzu.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential tool for analyzing a wide range of metabolites, particularly those that are polar, non-volatile, and thermally labile, which are often challenging to analyze by GC-MS. hpst.cz This technique is well-suited for polar metabolites such as sugar phosphates, nucleotides, and coenzyme A derivatives, which are key intermediates in central carbon metabolism. hpst.czresearchgate.net

LC-MS separates metabolites in the liquid phase using various chromatography techniques, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC), before they enter the mass spectrometer. hpst.cz A significant advantage of LC-MS is that it often does not require derivatization, simplifying sample preparation and avoiding potential artifacts. nih.gov The separated metabolites are ionized using soft ionization techniques like electrospray ionization (ESI), which typically keeps the molecule intact. The mass spectrometer then measures the mass of the molecular ion, allowing for the determination of the entire mass isotopomer distribution. nih.govduke.edu The high sensitivity and broad applicability of LC-MS make it a powerful complementary technique to GC-MS for comprehensive metabolic flux analysis using D-[1,3-¹³C₂]Glucose. fda.gov

Data Tables

Table 1: Comparison of Analytical Techniques for D-[1,3-¹³C₂]Glucose Metabolite Analysis

TechniquePrimary InformationAdvantagesLimitationsTypical Analytes
Direct ¹³C NMR Positional isotopomer identification, ¹³C-¹³C bond connectivityHigh structural resolution, non-destructiveLow sensitivity, requires higher concentrations or longer acquisition timesAmino acids, Organic acids
¹H-[¹³C]-NMR Fractional ¹³C enrichmentHigh sensitivity, suitable for in vivo studiesProvides less direct structural information than ¹³C NMRGlutamate, Lactate
2D HSQC NMR Metabolite identification in complex mixturesExcellent resolution of overlapping signalsLonger experiment times, complex data analysisCell extracts, Biofluids
GC-MS Mass isotopomer distribution, relative abundanceHigh sensitivity, high throughput, established librariesRequires derivatization for non-volatile compounds, thermal degradation riskAmino acids, Organic acids, Sugars
LC-MS Mass isotopomer distribution of polar metabolitesHigh sensitivity, no derivatization needed for many compounds, suitable for thermally labile moleculesMatrix effects can cause ion suppression, fewer standardized libraries than GC-MSSugar phosphates, Nucleotides, Coenzyme A derivatives

Table 2: Common Derivatization Reagents for GC-MS Analysis of Glucose Metabolites

ReagentAbbreviationTarget Functional GroupPurpose
Methoxyamine hydrochlorideMeOxAldehyde and keto groupsProtects carbonyls, prevents multiple isomers (tautomerization)
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAHydroxyl, carboxyl, thiol, and amine groupsIncreases volatility and thermal stability by replacing active hydrogens
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAHydroxyl, carboxyl, thiol, and amine groupsSimilar to MSTFA, a strong silylating agent
TrimethylchlorosilaneTMCSHydroxyl, carboxyl, thiol, and amine groupsOften used as a catalyst with BSTFA or MSTFA to enhance the reaction

Table of Compounds

Tandem Mass Spectrometry (MS/MS) for Enhanced Resolution and Isotopic Pattern Determination

Tandem mass spectrometry (MS/MS) is a powerful technique for the analysis of isotopically labeled compounds like D-[1,3-¹³C₂]Glucose, offering high sensitivity and structural specificity. nih.gov This method involves multiple stages of mass analysis, typically including the selection of a precursor ion and its subsequent fragmentation to produce product ions. The resulting fragmentation pattern provides a detailed fingerprint of the molecule's structure and isotopic composition.

In the context of D-[1,3-¹³C₂]Glucose, MS/MS is crucial for determining the specific positions of the ¹³C labels within the glucose molecule and its downstream metabolites. The fragmentation of glucose in a mass spectrometer is a complex process that can proceed through various parallel routes, yielding numerous distinct fragment ions. nih.gov By analyzing the mass-to-charge ratio (m/z) of these fragments, researchers can deduce which parts of the original molecule have retained the ¹³C labels.

For instance, after derivatization, specific fragmentation patterns can be exploited to distinguish between different positional isotopomers of glucose. nih.gov While a study on D-[1,2-¹³C₂]Glucose demonstrated that derivatization to methylglucosamine favors cleavage between the C1 and C2 carbons, similar principles can be applied to D-[1,3-¹³C₂]Glucose to determine its unique isotopic signature. nih.gov The selection of specific precursor-to-product ion transitions in a technique known as Multiple Reaction Monitoring (MRM) allows for highly sensitive and selective quantification of the labeled species, even in complex biological samples. nih.gov

Table 1: Illustrative MS/MS Fragmentation for Isotopic Pattern Determination

Precursor Ion (m/z)Fragmentation PathwayKey Product Ions (m/z)Isotopic Information Gained
Derivatized D-[1,3-¹³C₂]GlucoseCollision-Induced Dissociation (CID)Fragments containing C1 and C3Confirms the presence and position of ¹³C labels
Fragments lacking C1 and C3Distinguishes labeled from unlabeled portions of the molecule

Note: Specific m/z values are dependent on the derivatization method used.

Sample Preparation Methodologies for Isotopic Analysis

The accuracy and reliability of isotopic analysis of D-[1,3-¹³C₂]Glucose are heavily reliant on the methods used for sample preparation. This critical stage involves extracting the metabolites of interest from their biological context, often followed by chemical modification to make them suitable for analysis.

Metabolite Extraction from Biological Matrices

The initial step in analyzing the metabolic fate of D-[1,3-¹³C₂]Glucose is the extraction of metabolites from biological samples such as cells, tissues, or plasma. The primary goal of extraction is to efficiently recover the target analytes while minimizing degradation and contamination.

A common approach involves quenching the metabolic activity of the cells or tissue, often by using a cold solvent, to prevent any further enzymatic reactions that could alter the isotopic labeling patterns. biospec.net This is frequently followed by the addition of organic solvents to precipitate proteins and extract small molecule metabolites.

A widely used extraction solution is a mixture of methanol, acetonitrile, and water, which can effectively extract a broad range of polar metabolites, including glucose and its derivatives. nih.gov The specific ratio of these solvents can be optimized depending on the biological matrix and the target metabolites. For instance, an ice-cold extraction solution of methanol:acetonitrile:water (5:3:2 v/v/v) has been successfully used for extracting metabolites from plasma and red blood cells. nih.gov For adherent cells, a common protocol involves rinsing with a buffer, followed by the addition of cold 80% methanol and scraping of the cells. ucla.edu

Derivatization Strategies for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a frequently employed technique for the analysis of glucose isotopologues. However, due to the low volatility of sugars, a derivatization step is necessary to convert them into more volatile and thermally stable compounds suitable for GC analysis. restek.com

Several derivatization methods are available, with the most common being silylation and acetylation. restek.com Silylation, for example, involves the replacement of active hydrogens in the hydroxyl groups of glucose with a trimethylsilyl (B98337) (TMS) group. A two-step approach involving oximation followed by silylation is often preferred as it reduces the number of isomers formed, simplifying the resulting chromatogram. restek.com

Another common technique is acetylation, which can be performed after a reduction step to form alditol acetates. This method yields a single peak for each sugar, which can be advantageous for quantification. restek.com The choice of derivatization strategy depends on the specific analytical requirements, including the need to separate different sugar isomers and the desired sensitivity.

Table 2: Common Derivatization Strategies for GC-MS Analysis of Glucose

Derivatization MethodReagentsKey Advantages
Oximation-SilylationHydroxylamine, Pyridine, BSTFA/TMCSReduces the number of anomeric peaks, good volatility
Alditol AcetylationSodium borohydride, Acetic anhydrideProduces a single peak per sugar, stable derivatives
Trifluoroacetylation (TFA)MBTFAHighly volatile derivatives, good for electron capture detection

Chromatographic Separation Prior to MS Analysis

Chromatographic separation is an essential step to resolve D-[1,3-¹³C₂]Glucose and its labeled metabolites from other compounds in a complex biological extract before their introduction into the mass spectrometer. This separation minimizes ion suppression and allows for more accurate identification and quantification.

For GC-MS analysis, the choice of the gas chromatography column is critical. A mid-polar phase column is often used for the separation of derivatized sugar anomers. restek.com The temperature program of the GC oven is optimized to achieve the best possible separation of the target analytes in the shortest amount of time.

Investigation of Core Metabolic Pathways Using D 1,3 13c2 Glucose

Gluconeogenesis Pathway Elucidation

Evaluation of Specific Enzyme Activities (e.g., Pyruvate (B1213749) Carboxylase, PEPCK)

The specific positioning of ¹³C isotopes in D-[1,3-13C2]Glucose allows for precise tracking of carbon flow through key gluconeogenic enzymes like Pyruvate Carboxylase (PC) and Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK). Following glycolysis, this compound yields [3-13C]pyruvate. This labeled pyruvate can then enter the mitochondria and be carboxylated by PC to form [2-13C]oxaloacetate. Alternatively, pyruvate can be converted to [2-13C]acetyl-CoA via pyruvate dehydrogenase (PDH). The subsequent fate of [2-13C]oxaloacetate, particularly its conversion to phosphoenolpyruvate (PEP) by PEPCK, can be monitored by analyzing the ¹³C enrichment in downstream metabolites like PEP, pyruvate, and ultimately glucose or amino acids.

The ratio of labeling in specific positions of metabolites, such as glutamate (B1630785) or aspartate, can differentiate between the contributions of PC and PDH to the oxaloacetate pool. For example, [2-13C]oxaloacetate, derived from PC action on [3-13C]pyruvate, will lead to specific labeling patterns in TCA cycle intermediates and subsequently in amino acids like glutamate and aspartate. Studies using ¹³C-labeled glucose have demonstrated that the analysis of isotopomer distribution in these amino acids can provide quantitative estimates of the PC/PDH ratio and the flux through PEPCK.

Interactions between Gluconeogenesis and Other Hepatic Pathways

This compound tracing is instrumental in understanding how gluconeogenesis intersects with other major hepatic metabolic pathways. The labeled carbons can be followed through glycolysis, the TCA cycle, and the pentose (B10789219) phosphate (B84403) pathway (PPP), revealing the partitioning of glucose flux.

TCA Cycle: The ¹³C label from this compound, after conversion to [3-13C]pyruvate and then [2-13C]acetyl-CoA or [2-13C]oxaloacetate, allows for the tracing of carbon through the TCA cycle. The resulting labeling patterns in TCA cycle intermediates like citrate (B86180), α-ketoglutarate, and malate (B86768) provide insights into cycle flux and the relative activity of anaplerotic (e.g., PC) and cataplerotic (e.g., PEPCK) pathways.

Pentose Phosphate Pathway (PPP): While tracers like [2,3-13C2]glucose are more directly used to assess PPP activity by labeling specific positions in lactate (B86563), the general metabolic fate of this compound also informs on PPP flux. The oxidative phase of the PPP generates NADPH and pentose phosphates, and the subsequent metabolic products can be analyzed to infer PPP activity. The specific ¹³C positions from this compound can help delineate the pathways leading to PPP intermediates and their subsequent integration into glycolysis or other pathways.

Interconnections with Lipid and Amino Acid Metabolism

This compound serves as a vital tracer to unravel the intricate connections between glucose metabolism and the synthesis of lipids and amino acids, reflecting the metabolic flexibility of cells and tissues.

This compound Contribution to Fatty Acid Synthesis (Lipogenesis)

Lipogenesis, the synthesis of fatty acids, primarily utilizes acetyl-CoA derived from glucose metabolism. This compound contributes to this process by being converted to [3-13C]pyruvate, which is then decarboxylated by PDH to form [2-13C]acetyl-CoA. This acetyl-CoA is subsequently used in the cytoplasm to synthesize fatty acids. The ¹³C enrichment at specific positions within fatty acids, such as palmitate, can be quantified using mass spectrometry or NMR, revealing the extent of glucose contribution to lipogenesis. For instance, studies using labeled glucose have shown that glucose is a major lipogenic precursor, with its carbons incorporated into the fatty acid backbone.

Table 1: Illustrative Labeling Pattern of Palmitate from this compound

This table illustrates a hypothetical labeling pattern in palmitate (a 16-carbon fatty acid) derived from this compound. Palmitate is synthesized from eight acetyl-CoA units. If [2-13C]acetyl-CoA is the sole source, the ¹³C label would appear at specific positions within the fatty acid chain.

Fatty Acid (Palmitate) Carbon PositionDerived from Glucose C1Derived from Glucose C3Labeling Status
C1 (methyl end)--Unlabeled
C2-¹³CLabeled
C3-UnlabeledUnlabeled
C4-¹³CLabeled
C5-UnlabeledUnlabeled
C6-¹³CLabeled
C7-UnlabeledUnlabeled
C8-¹³CLabeled
C9-UnlabeledUnlabeled
C10-¹³CLabeled
C11-UnlabeledUnlabeled
C12-¹³CLabeled
C13-UnlabeledUnlabeled
C14-¹³CLabeled
C15-UnlabeledUnlabeled
C16 (carboxyl end)¹³C-Labeled

Note: This table represents a simplified scenario assuming direct incorporation of [2-¹³C]acetyl-CoA derived from D-[1,3-¹³C₂]Glucose without significant scrambling or contribution from other unlabeled acetyl-CoA pools. The actual labeling pattern would depend on the relative abundance of labeled and unlabeled acetyl-CoA and the number of condensation steps.

Labeling of Glucogenic and Ketogenic Amino Acids (e.g., Glutamate, Glutamine, Aspartate, Alanine)

Amino acids such as glutamate, glutamine, aspartate, and alanine (B10760859) are synthesized from intermediates of glycolysis and the TCA cycle. This compound tracing provides a means to quantify the contribution of glucose to these amino acid pools and to study the enzymes that interconvert them.

Following glycolysis and entry into the TCA cycle, the ¹³C label from this compound will be distributed among TCA cycle intermediates. For instance, [2-13C]oxaloacetate, derived from [2-13C]acetyl-CoA (which originates from [3-13C]pyruvate), can be converted to [3-13C]glutamate and [3-13C]aspartate via α-ketoglutarate and oxaloacetate, respectively. Alanine is typically formed from pyruvate, so [3-13C]pyruvate would directly yield [3-13C]alanine.

Table 2: Representative Labeling of Amino Acids from this compound

This table shows hypothetical ¹³C enrichment at specific carbon positions of key amino acids after metabolism of this compound. The labeling patterns are indicative of the carbon flow through glycolysis and the TCA cycle.

Amino AcidCarbon PositionDerived from this compoundLabeling Status
AlanineC2C3 of PyruvateLabeled
C3C3 of PyruvateLabeled
AspartateC2C4 of OxaloacetateLabeled
C3C2 of OxaloacetateLabeled
C4C3 of OxaloacetateLabeled
GlutamateC2C3 of α-KetoglutarateLabeled
C3C2 of α-KetoglutarateLabeled
C4C4 of α-KetoglutarateLabeled
GlutamineC2C3 of α-KetoglutarateLabeled
C3C2 of α-KetoglutarateLabeled
C4C4 of α-KetoglutarateLabeled

Note: The labeling patterns assume specific enzyme activities (e.g., PC, PDH, PEPCK) and TCA cycle dynamics. Glutamine labeling mirrors glutamate due to the glutamine synthetase reaction.

These observed labeling patterns are crucial for estimating enzyme activities, such as the contribution of pyruvate carboxylase versus pyruvate dehydrogenase to oxaloacetate formation, by analyzing the ratio of differently labeled amino acid isotopomers.

Metabolic Cross-Talk Between Glucose and Other Substrates

This compound tracing illuminates the metabolic cross-talk between glucose and other major substrates like amino acids and lipids. For instance, studies using ¹³C-labeled glucose alongside

Advanced Applications and Specialized Research Areas with D 1,3 13c2 Glucose

Metabolic Flexibility and Adaptation Studies

Metabolic flexibility is the capacity of a system to adjust fuel oxidation to fuel availability. D-[1,3-¹³C₂]Glucose is instrumental in elucidating how cells and organisms adapt their metabolic pathways in response to changing nutrient environments and energy demands.

Response of Metabolic Pathways to Nutrient Availability Shifts

By introducing D-[1,3-¹³C₂]Glucose, researchers can track how the catabolism of glucose is altered when other nutrients, such as fatty acids or amino acids, become more or less abundant. For instance, in a state of high fat availability, the rate of glucose oxidation may decrease as the cells switch to beta-oxidation for energy production. This shift can be quantified by measuring the incorporation of ¹³C from D-[1,3-¹³C₂]Glucose into downstream metabolites of glycolysis and the TCA cycle.

A key aspect of these studies is the analysis of labeling patterns in lactate (B86563) and pyruvate (B1213749). The metabolism of [1,3-¹³C₂]Glucose through glycolysis will produce singly labeled lactate and pyruvate ([3-¹³C]lactate and [3-¹³C]pyruvate). Changes in the rate of appearance of these labeled molecules in response to nutrient shifts provide a direct measure of the adaptation in glycolytic flux.

Table 1: Illustrative Data on Metabolic Response to Nutrient Shifts

Nutrient Condition Relative Glycolytic Flux (from D-[1,3-¹³C₂]Glucose) Relative Fatty Acid Oxidation
High Glucose, Low Fatty Acids 100% 20%
Low Glucose, High Fatty Acids 45% 120%
High Glucose, High Amino Acids 90% 25%

Note: The data in this table is illustrative and intended to represent typical findings in metabolic flexibility studies.

Investigations of Specific Metabolic Dysregulations

The unique labeling pattern of D-[1,3-¹³C₂]Glucose makes it a valuable tool for investigating metabolic dysregulations that are characteristic of various diseases, including cancer, diabetes, and neurodegenerative disorders.

Understanding Pathway Alterations in Specific Animal Models of Disease

In animal models of disease, D-[1,3-¹³C₂]Glucose can be administered to trace metabolic alterations in specific tissues. For example, in a mouse model of a particular cancer, researchers can infuse the labeled glucose and subsequently analyze tumor tissue to determine the extent to which the cancer cells rely on glycolysis versus oxidative phosphorylation. This is particularly relevant for studying the Warburg effect, where cancer cells exhibit increased glycolysis even in the presence of oxygen. While much of the foundational work in this area has been performed with other glucose isotopomers, the principles are directly applicable to studies with D-[1,3-¹³C₂]Glucose.

A study investigating neuroinflammation in the context of neurological diseases like Alzheimer's and multiple sclerosis utilized [1,2-¹³C₂]glucose to trace metabolic alterations in monocytes. nih.gov This research demonstrated that exposure to cerebrospinal fluid from patients led to increased production of citric acid and glutamine, suggesting a more active glycolysis and TCA cycle. nih.gov Similar experimental designs using D-[1,3-¹³C₂]Glucose could provide complementary information on these metabolic shifts in disease models.

Elucidating the Role of Key Metabolic Enzymes

The fate of the ¹³C labels from D-[1,3-¹³C₂]Glucose is dependent on the activity of specific enzymes. By analyzing the distribution of these labels in various metabolites, researchers can infer the in vivo activity of key enzymes in central carbon metabolism. For example, the entry of the ¹³C label from the C3 position of glucose into the TCA cycle is dependent on the activity of pyruvate dehydrogenase. Alterations in the labeling of TCA cycle intermediates can, therefore, reflect changes in the activity of this crucial enzyme.

Table 2: Key Enzymes and Corresponding Labeled Metabolites from D-[1,3-¹³C₂]Glucose

Enzyme Metabolic Pathway Key Labeled Metabolite(s)
Phosphofructokinase Glycolysis Fructose-1,6-bisphosphate
Pyruvate Kinase Glycolysis Pyruvate
Pyruvate Dehydrogenase TCA Cycle Entry Acetyl-CoA
Citrate (B86180) Synthase TCA Cycle Citrate

Targeting Specific Pathways for Therapeutic Research

A deeper understanding of the metabolic reprogramming in diseases opens up new avenues for therapeutic intervention. By using D-[1,3-¹³C₂]Glucose to identify metabolic pathways that are upregulated in diseased cells, researchers can then test the efficacy of drugs designed to target these pathways. For instance, if a particular cancer is found to be heavily reliant on a specific metabolic pathway for its growth and proliferation, as determined by tracing with D-[1,3-¹³C₂]Glucose, a drug that inhibits a key enzyme in that pathway could be evaluated. The effectiveness of the therapeutic agent could then be monitored by observing a reduction in the flux through that pathway using the same isotopic tracer. This approach allows for a more targeted and personalized approach to drug development.

Data Analysis, Modeling, and Interpretation in D 1,3 13c2 Glucose Tracing Studies

Isotopomer Distribution Analysis (IDA)

Isotopomer Distribution Analysis (IDA) is a fundamental step in interpreting data from stable isotope tracing studies. It involves the quantification of the relative abundance of different isotopomers of a metabolite, which are molecules that have the same chemical formula but differ in the isotopic composition of their atoms.

When cells are cultured with D-[1,3-13C2]Glucose, the ¹³C atoms are incorporated into various downstream metabolites. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are used to measure the resulting mass shifts in these metabolites. creative-proteomics.com The output of these analyses is a Mass Isotopomer Distribution (MID), which is a vector representing the fractional abundance of each mass isotopomer of a given metabolite. embopress.org

For a metabolite with 'n' carbon atoms, there are 'n+1' possible mass isotopomers, denoted as M+0, M+1, M+2, ..., M+n, where M+0 is the unlabeled metabolite, and M+i has 'i' ¹³C atoms. The MID is calculated by integrating the peak areas of each mass isotopomer and expressing them as a fraction of the total peak area for that metabolite.

M+0: Represents the fraction of the metabolite with no ¹³C labels.

M+1: Represents the fraction with one ¹³C label.

M+2: Represents the fraction with two ¹³C labels, and so on.

The sum of the fractional abundances of all mass isotopomers for a given metabolite is equal to 1. nih.gov

The specific labeling pattern of this compound provides distinct MIDs for metabolites in different pathways. For instance, glycolysis of [1,3-¹³C₂]glucose will produce pyruvate (B1213749) that is either unlabeled (M+0) or singly labeled (M+1), depending on the pathway taken (e.g., through the oxidative or non-oxidative pentose (B10789219) phosphate (B84403) pathway) and the cycling of intermediates. This allows researchers to infer the relative activities of these pathways.

Table 1: Hypothetical Mass Isotopomer Distribution (MID) for Pyruvate in Cells Cultured with this compound

Mass IsotopomerFractional Abundance
M+00.30
M+10.55
M+20.15
M+30.00

This table illustrates a hypothetical scenario. Actual MIDs will vary depending on the cell type, experimental conditions, and the relative activity of different metabolic pathways.

A critical step in calculating accurate MIDs is the correction for the natural abundance of stable isotopes. nih.gov Carbon naturally exists as two stable isotopes: ¹²C (approximately 98.9%) and ¹³C (approximately 1.1%). nih.gov This means that even in the absence of an externally supplied tracer, a certain fraction of any given metabolite will contain one or more ¹³C atoms.

Failure to correct for this natural abundance can lead to significant errors in the interpretation of labeling patterns, potentially resulting in the overestimation of label incorporation from the tracer. uni-regensburg.de The correction process involves mathematically removing the contribution of naturally occurring ¹³C from the measured MIDs to isolate the signal that is solely due to the incorporation of the ¹³C-labeled tracer. nih.govresearchgate.net This is typically achieved using algorithms that employ matrix-based calculations to deconvolve the measured isotopic distribution. researchgate.net

Integration of Isotopic Tracing Data with Other Omics Technologies

While this compound tracing provides a powerful quantification of the functional output of metabolic networks (the fluxome), it does not by itself explain the underlying regulatory mechanisms. 13cflux.net Integrating flux data with other "omics" technologies, such as transcriptomics, proteomics, and untargeted metabolomics, provides a more comprehensive, systems-level understanding of cellular physiology. nih.gov

Untargeted Metabolomics for Broader Metabolic Context

While isotopic tracing with this compound is a targeted approach focused on quantifying fluxes within a predefined network of central carbon metabolism, untargeted metabolomics aims to measure the relative abundance of as many metabolites as possible in a biological sample. creative-proteomics.com Combining these two approaches provides a powerful synergy.

Untargeted metabolomics can reveal changes in the broader metabolome that fall outside the scope of the primary flux model. For example, a shift in central carbon flux might lead to the accumulation or depletion of metabolites in connected pathways, such as amino acid or lipid synthesis. These changes, detected by untargeted metabolomics, can provide crucial context for the observed flux redistributions and suggest new hypotheses.

Furthermore, untargeted approaches can be combined with isotope labeling in what is known as isotope tracing untargeted metabolomics. researchgate.net This method allows for the discovery of novel metabolic pathways and the identification of unexpected connections. By tracking the incorporation of ¹³C from this compound into a wide range of metabolites, researchers can map the flow of carbon beyond the canonical pathways and identify previously unknown metabolic activities or substrate-product relationships within the cell.

Table 2: Conceptual Framework for Integrating Multi-Omics Data in a Study Comparing Control vs. Treated Conditions.
ParameterOmics TechnologyExample Measurement (Treated vs. Control)Integrated Interpretation
Pyruvate Kinase Gene (PKM)Transcriptomics (qRT-PCR/RNA-Seq)2.5-fold increase in mRNAIncreased glycolytic flux is supported by upregulation of the PKM gene and protein, suggesting transcriptional control is a key driver of this metabolic shift.
Pyruvate Kinase ProteinProteomics (Mass Spectrometry)2.1-fold increase in protein abundance
Glycolytic Flux (F6P → PYR)¹³C-MFA with D-[1,3-¹³C₂]Glucose2.3-fold increase in flux
Citrate (B86180) LevelUntargeted Metabolomics (LC-MS)0.5-fold decrease (depletion)Increased flux from pyruvate into the TCA cycle, despite no change in citrate synthase expression, depletes the citrate pool. This suggests the change is driven by increased substrate supply from glycolysis rather than enzyme upregulation.
Citrate Synthase ProteinProteomics (Mass Spectrometry)No significant change

Emerging Directions and Future Perspectives in D 1,3 13c2 Glucose Research

Advancements in High-Resolution Analytical Techniques

The precision and scope of metabolic flux analysis using D-[1,3-13C2]Glucose are intrinsically linked to the capabilities of analytical instrumentation. Ongoing advancements in high-resolution analytical techniques are continuously pushing the boundaries of what can be achieved in isotopic tracing studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy remains a powerful, non-destructive technique for isotopomer analysis. Recent progress in NMR technology, including the development of higher field magnets and cryogenically cooled probes, has significantly improved sensitivity, which is a traditional limitation of NMR. fda.gov For this compound research, this translates to the ability to detect and quantify labeled metabolites at lower concentrations, enabling studies on smaller biological samples. Furthermore, advanced NMR techniques, such as 2D NMR (e.g., HSQC), provide detailed information on the positional isotopomers of metabolites, which is crucial for resolving complex metabolic pathways. researchgate.net

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with chromatographic separation techniques like gas chromatography (GC-MS) and liquid chromatography (LC-MS), is a cornerstone of metabolic flux analysis. researchgate.net The development of high-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap instruments, allows for highly accurate mass measurements. This capability is critical for distinguishing between different isotopologues and for resolving isobaric interferences, leading to more precise and reliable flux estimations. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) further enhances the analytical power by providing fragmentation patterns that can elucidate the specific positions of the 13C labels within a metabolite, offering a deeper level of metabolic insight. researchgate.net

The table below summarizes the key advancements in these analytical techniques and their implications for this compound research.

Analytical TechniqueKey AdvancementsImplication for this compound Research
NMR Spectroscopy Higher field magnets, Cryoprobes, Advanced 2D techniquesIncreased sensitivity for detecting low-abundance metabolites, detailed positional isotopomer analysis.
Mass Spectrometry High-resolution instruments (QTOF, Orbitrap), Tandem MS (MS/MS)Improved accuracy in mass determination, enhanced ability to distinguish isotopologues, and positional labeling information.

These ongoing improvements in analytical hardware are expanding the scope and depth of metabolic studies utilizing this compound.

Development of More Sophisticated Computational Models

The interpretation of the complex datasets generated from this compound tracing experiments is heavily reliant on computational modeling. The development of more sophisticated and user-friendly software is a critical area of advancement that will make 13C-metabolic flux analysis (13C-MFA) more powerful and accessible.

Software for 13C-MFA: Several software packages have been developed to facilitate the complex calculations required for 13C-MFA. Tools like 13CFLUX2 , OpenFLUX , and METRAN provide platforms for designing labeling experiments, simulating isotopic labeling patterns, and estimating metabolic fluxes from experimental data. researchgate.netexlibrisgroup.comnih.gov These software solutions incorporate advanced algorithms, such as the Elementary Metabolite Units (EMU) framework, to handle large and complex metabolic networks. nih.gov

Future developments in this area are expected to focus on:

Enhanced user interfaces: Making the software more intuitive for biologists who may not have extensive computational expertise.

Integration of larger datasets: Incorporating data from other 'omics' platforms (e.g., proteomics, transcriptomics) to provide a more holistic view of cellular regulation.

Improved algorithms: Developing faster and more robust algorithms for flux estimation and statistical analysis.

A computational study evaluating various 13C glucose tracers has highlighted that specific isotopologues are better suited for analyzing particular pathways. For instance, [1,2-13C2]glucose was found to provide the most precise estimates for glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov Similar computational evaluations for this compound will be instrumental in guiding its optimal use in experimental design.

The table below lists some of the currently available software for 13C-MFA.

SoftwareKey Features
13CFLUX2 High-performance suite for designing and evaluating 13C-MFA experiments. exlibrisgroup.com
OpenFLUX Spreadsheet-based interface for modeling and flux estimation. researchgate.net
METRAN Based on the EMU framework for tracer experiment design and statistical analysis. nih.gov

The continued evolution of these computational tools will be paramount in extracting maximal information from this compound tracing studies.

Multimodal Isotopic Tracing Strategies

While this compound is a powerful tool on its own, its true potential can be unlocked when used in combination with other isotopic tracers in multimodal strategies. This approach allows for the simultaneous probing of multiple interconnected metabolic pathways, providing a more comprehensive picture of cellular metabolism.

Combining 13C with other Stable Isotopes: A growing trend in metabolic research is the use of multiple isotopic tracers, such as combining 13C-labeled glucose with tracers containing other stable isotopes like deuterium (B1214612) (2H) or nitrogen-15 (B135050) (15N).

13C and 2H Tracing: The simultaneous use of 13C-glucose and deuterated water (2H2O) or other deuterated substrates can provide insights into distinct yet interconnected metabolic processes. For example, this combination can be used to concurrently measure fluxes through glycolysis, gluconeogenesis, and the TCA cycle. nih.gov High-resolution mass spectrometry is particularly adept at distinguishing between 13C and 2H labeled metabolites due to their mass defects. researchgate.net

13C and 15N Tracing: By combining this compound with a 15N-labeled substrate, such as 15N-glutamine, researchers can simultaneously track the metabolism of both carbon and nitrogen. This is particularly valuable for studying the interplay between glucose metabolism and amino acid biosynthesis.

Parallel Labeling Experiments: Another powerful strategy involves conducting parallel experiments with different 13C-labeled substrates. For instance, one cell culture could be supplied with this compound, while a parallel culture receives uniformly labeled [U-13C]glutamine. By combining the data from both experiments, a more complete and accurate flux map of central carbon metabolism can be constructed. researchgate.net

The table below illustrates some examples of multimodal isotopic tracing strategies.

Tracer CombinationMetabolic Pathways Probed
This compound + 2H2OGlycolysis, Gluconeogenesis, TCA Cycle
This compound + [U-15N]GlutamineGlucose metabolism, Amino acid biosynthesis
This compound (in parallel with) [U-13C]GlutamineComprehensive central carbon metabolism

These multimodal approaches are expected to become increasingly common, providing a more systems-level understanding of metabolic regulation.

Potential for Novel Discoveries in Fundamental Metabolic Biology

The application of this compound, particularly when coupled with the advanced analytical and computational methods described above, holds significant promise for uncovering new aspects of fundamental metabolic biology.

Elucidating Pathway Dynamics: The specific labeling pattern of this compound can be leveraged to gain novel insights into the activity of specific metabolic pathways. For example, by tracing the fate of the 13C labels from this compound into downstream metabolites like lactate (B86563) and pentose phosphates, it is possible to dissect the relative contributions of glycolysis and the pentose phosphate pathway (PPP). The unique isotopomer distributions generated from this compound can provide a more direct and accurate measure of PPP activity compared to other tracers.

Investigating Metabolic Heterogeneity: There is a growing appreciation that metabolic activity can vary significantly between different cell populations within a tissue, and even between individual cells. High-resolution techniques, when combined with this compound tracing, have the potential to reveal this metabolic heterogeneity. For instance, studies using [1,2-13C2]glucose have revealed metabolic differences in asynchronous cell populations that could be linked to different phases of the cell cycle. nih.gov Similar approaches with this compound could uncover previously unappreciated metabolic diversity in various biological contexts.

Understanding Disease Metabolism: A deeper understanding of the metabolic alterations that occur in diseases such as cancer, diabetes, and neurodegenerative disorders is a major goal of biomedical research. This compound tracing can be a powerful tool in this endeavor. By comparing the metabolic fluxes in healthy versus diseased states, it is possible to identify metabolic reprogramming that contributes to the disease phenotype. This knowledge can, in turn, lead to the identification of new therapeutic targets. For example, tracing glucose metabolism can shed light on aberrant glycan synthesis in cancer cells. nih.gov

The table below highlights potential areas for novel discoveries using this compound.

Area of DiscoveryPotential Application of this compound
Pathway Dynamics Precise quantification of pentose phosphate pathway flux.
Metabolic Heterogeneity Revealing metabolic differences between cell subpopulations.
Disease Metabolism Identifying metabolic vulnerabilities in cancer and other diseases.

Q & A

Q. What is the primary role of D-[1,3-13C₂]Glucose in metabolic flux analysis (MFA)?

D-[1,3-13C₂]Glucose is a stable isotope tracer used to track carbon flow through central metabolic pathways (e.g., glycolysis, pentose phosphate pathway). Its dual ¹³C labeling at positions 1 and 3 allows researchers to distinguish between oxidative and non-oxidative glucose metabolism using techniques like nuclear magnetic resonance (NMR) or mass spectrometry (MS). For example, in MFA, isotopic enrichment patterns in downstream metabolites (e.g., lactate, citrate) reveal pathway activity and compartmentalization .

Q. How should D-[1,3-13C₂]Glucose be stored to maintain isotopic integrity?

The compound should be stored at room temperature in a dry environment to prevent hydrolysis or isotopic exchange. Prolonged exposure to moisture or extreme temperatures can degrade isotopic purity, which is critical for reproducible tracer studies. Cambridge Isotope Laboratories recommends desiccated storage for similar ¹³C-labeled glucose derivatives .

Q. Which analytical techniques are most suitable for detecting ¹³C enrichment in D-[1,3-13C₂]Glucose experiments?

  • NMR Spectroscopy : Ideal for positional ¹³C tracking due to its ability to resolve carbon-specific labeling patterns (e.g., distinguishing C1 vs. C3 enrichment in glycolytic intermediates) .
  • Mass Spectrometry (MS) : Provides high sensitivity for quantifying isotopic abundance in low-concentration metabolites. Gas chromatography-MS (GC-MS) is commonly used for fragmented ion analysis, while liquid chromatography-MS (LC-MS) preserves molecular integrity .

Advanced Research Questions

Q. How can researchers optimize isotopic enrichment in cell cultures using D-[1,3-13C₂]Glucose?

  • Media Design : Use minimal media lacking unlabeled glucose to avoid dilution of the tracer. For mammalian cells, supplement with dialyzed serum to remove endogenous glucose .
  • Pulse-Chase Timing : Short pulse durations (e.g., 1–2 hours) minimize metabolic feedback, while longer incubations (24+ hours) ensure steady-state labeling for pathway saturation .
  • Validation : Measure intracellular glucose isotopomers via LC-MS to confirm enrichment levels and adjust dosing protocols .

Q. What experimental strategies resolve contradictions in isotopic tracing data from D-[1,3-13C₂]Glucose studies?

  • Pathway-Specific Inhibitors : Combine tracer experiments with pharmacological inhibitors (e.g., dichloroacetate for pyruvate dehydrogenase) to isolate competing pathways .
  • Multi-Tracer Integration : Pair D-[1,3-13C₂]Glucose with [U-¹³C₆]Glucose to differentiate linear vs. cyclic flux in the pentose phosphate pathway. Cross-validate results with flux balance analysis (FBA) models .
  • Compartmental Modeling : Use software like INCA or OpenFLUX to account for subcellular metabolite pools (e.g., mitochondrial vs. cytosolic citrate) that may skew labeling patterns .

Q. How should dual isotopic labeling (e.g., ¹³C and ²H) be designed to study glucose metabolism in cancer cells?

  • Labeling Scheme : Combine D-[1,3-13C₂]Glucose with deuterated water (²H₂O) to trace NADPH production (via ²H incorporation into lipids) and glycolytic flux (via ¹³C-lactate) simultaneously .
  • Data Normalization : Correct for natural isotope abundance and matrix effects using internal standards (e.g., [U-¹³C₆]Glucose as a reference) .
  • Case Study : A 2015 study in Biotechnology Progress demonstrated this approach in HeLa cells, revealing hypoxia-induced redirection of glucose carbon to reductive carboxylation .

Methodological Considerations

  • Quality Control : Verify isotopic purity (>99% ¹³C) via manufacturer certificates of analysis (COA) and in-house NMR validation .
  • Ethical Compliance : Adhere to institutional guidelines for radioactive waste disposal if combining ¹³C with radiolabels (e.g., ¹⁴C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.